![molecular formula C16H16ClN5O B6448956 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2549030-90-0](/img/structure/B6448956.png)
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a novel small molecule compound that has recently been studied for its potential applications in scientific research. This compound has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The piperidine ring in this compound is a common motif in pharmaceuticals due to its biological activity. Researchers explore derivatives like 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile for their potential as drug candidates. By modifying substituents, scientists aim to enhance binding affinity, selectivity, and pharmacokinetic properties. This compound could serve as a scaffold for novel antiviral, anticancer, or CNS-active agents .
Mécanisme D'action
Target of Action
It is related to the class of compounds that interact withproprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form . This active form selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 leads to an increase in the number of LDLR on the cell surface, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathway . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface. This leads to increased uptake of LDL cholesterol from the bloodstream, thereby reducing cholesterol levels .
Pharmacokinetics
The compound is a prodrug that is converted to its active form in the liver .
Result of Action
The result of the compound’s action is a reduction in cholesterol levels . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface, leading to increased uptake of LDL cholesterol from the bloodstream .
Propriétés
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGQTSXMLMJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.